4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate is a complex organic compound featuring a diazonium group, a benzyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate typically involves the reaction of benzylamine with phenylamine to form the intermediate benzyl(phenyl)amine. This intermediate is then subjected to diazotization using nitrous acid to form the diazonium salt. The reaction conditions often require low temperatures to stabilize the diazonium group and prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain the required low temperatures and ensure consistent product quality. The use of automated systems can also help in controlling the reaction parameters precisely, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds with aromatic amines.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Aromatic amines and phenols under basic conditions.
Reduction: Sodium borohydride or stannous chloride in acidic conditions.
Major Products Formed
Substitution: Aryl halides, phenols, and nitriles.
Coupling: Azo compounds.
Reduction: Benzyl(phenyl)amine.
Wissenschaftliche Forschungsanwendungen
4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate involves the formation of reactive intermediates through the diazonium group. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution and radical formation, which are crucial for the compound’s reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Benzyl(phenyl)amino]-3-oxobut-2-en-2-olate
- 4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-ol
- 4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-thiolate
Uniqueness
4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate is unique due to its diazonium group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
112482-66-3 |
---|---|
Molekularformel |
C17H15N3O2 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
N-benzyl-2-diazo-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H15N3O2/c1-13(21)16(19-18)17(22)20(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
InChI-Schlüssel |
KLHAIDLVMKXGPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=[N+]=[N-])C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.